molecular formula C12H20O3 B8374041 (4-Isopropoxy-cyclohexylidene)-acetic acid methyl ester

(4-Isopropoxy-cyclohexylidene)-acetic acid methyl ester

Cat. No. B8374041
M. Wt: 212.28 g/mol
InChI Key: GEJLKHNMTTXKEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07858630B2

Procedure details

Trimethylphosphonoacetate (700 mg, 3.87 mmol) was solved in 10 ml of THF and added into a cold (0-5° C.) mixture of sodium hydride (169 mg, 3.87 mmol, 55%) in 10 ml THF. After 1 hour stirring at 0-5° C. 4-isopropoxy-cyclohexanone (550 mg, 3.5 mmol) in 5 ml THF was added drop wise. The reaction mixture was quenched after 1 hour at room temperature with saturated NaHCO3-solution and extracted two times with ethyl acetate. The organic extracts were washed with brine, dried with sodium sulfate, filtered and evaporated. The crude product was purified with column chromatography on silica gel using heptane:ethyl acetate 90:10->20:80. The product fractions were concentrated to give 550 mg (74% yield) of a colorless liquid. MS (m/e): 213.3 (M+H+).
Name
Trimethylphosphonoacetate
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
169 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
550 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
74%

Identifiers

REACTION_CXSMILES
C[C:2](P(OC)(O)=O)([C:4]([O-:6])=[O:5])[CH3:3].[H-].[Na+].[CH:14]([O:17][CH:18]1[CH2:23][CH2:22]C(=O)[CH2:20][CH2:19]1)([CH3:16])[CH3:15].[CH2:25]1COCC1>>[CH3:25][O:6][C:4](=[O:5])[CH:2]=[C:3]1[CH2:22][CH2:23][CH:18]([O:17][CH:14]([CH3:16])[CH3:15])[CH2:19][CH2:20]1 |f:1.2|

Inputs

Step One
Name
Trimethylphosphonoacetate
Quantity
700 mg
Type
reactant
Smiles
CC(C)(C(=O)[O-])P(=O)(O)OC
Step Two
Name
Quantity
169 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
550 mg
Type
reactant
Smiles
C(C)(C)OC1CCC(CC1)=O
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After 1 hour stirring at 0-5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched after 1 hour at room temperature with saturated NaHCO3-solution
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted two times with ethyl acetate
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified with column chromatography on silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The product fractions were concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C=C1CCC(CC1)OC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.